5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile
CAS No.:
Cat. No.: VC15997864
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3 |
|---|---|
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3 |
| Standard InChI Key | SPCZUPLVAVBVMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile (CAS: 1557083-20-1) consists of a naphthyridine core—a bicyclic structure comprising two fused pyridine rings. The nitrogen atoms are positioned at the 1 and 8 positions, while methyl groups occupy the 5, 6, and 7 positions. A cyano (-CN) functional group is attached to the 2-position, contributing to the compound’s electronic and steric profile .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| CAS Registry Number | 1557083-20-1 |
| IUPAC Name | 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile |
The methyl groups enhance hydrophobic interactions and may improve solubility in nonpolar solvents, while the electron-withdrawing cyano group influences reactivity at the 2-position .
Synthetic Routes and Manufacturing Considerations
Purification and Characterization
Hypothetical purification steps might include recrystallization from ethyl acetate or column chromatography. Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is likely influenced by its hydrophobic methyl groups and polar cyano functionality. Predicted solubility parameters suggest moderate solubility in dimethyl sulfoxide (DMSO) or dichloromethane but limited water solubility. Stability under ambient conditions remains unstudied, though aryl nitriles generally exhibit robustness unless exposed to strong acids or bases .
Table 2: Predicted Physicochemical Properties
| Property | Prediction |
|---|---|
| Melting Point | 180–220°C (estimated) |
| LogP (Partition Coefficient) | ~2.5 (indicating moderate lipophilicity) |
| Solubility in Water | <1 mg/mL |
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